molecular formula C25H17N3O3S2 B4904841 2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole

2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole

Cat. No.: B4904841
M. Wt: 471.6 g/mol
InChI Key: JNABXZSLLAXYPV-UHFFFAOYSA-N
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Description

2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . This is followed by further functionalization to introduce the oxazole and sulfanylmethyl groups. The reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[4-(1,3-Benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole exhibits unique structural features that contribute to its distinct biological activities. The presence of both benzoxazole and oxazole rings, along with the sulfanylmethyl groups, enhances its potential for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

2-[[4-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazol-5-yl]methylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3S2/c1-2-8-16(9-3-1)23-26-19(14-32-24-27-17-10-4-6-12-20(17)30-24)22(29-23)15-33-25-28-18-11-5-7-13-21(18)31-25/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNABXZSLLAXYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)CSC3=NC4=CC=CC=C4O3)CSC5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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